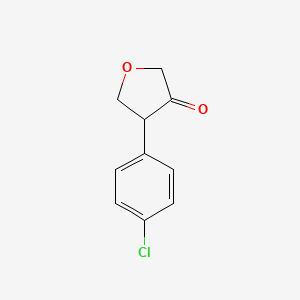

4-(4-Chlorophenyl)dihydrofuran-3(2H)-one

CAS No.:

Cat. No.: VC15835416

Molecular Formula: C10H9ClO2

Molecular Weight: 196.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClO2 |

|---|---|

| Molecular Weight | 196.63 g/mol |

| IUPAC Name | 4-(4-chlorophenyl)oxolan-3-one |

| Standard InChI | InChI=1S/C10H9ClO2/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9H,5-6H2 |

| Standard InChI Key | VFVHYBCSUWORLF-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(=O)CO1)C2=CC=C(C=C2)Cl |

Introduction

Physical and Chemical Properties

| Property | Status | Source |

|---|---|---|

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Solubility in Water | Not Available | |

| LogP (Partition Coeff.) | Estimated ~2.1 (ChemAxon) | – |

The estimated logP value suggests moderate lipophilicity, aligning with its potential permeability in biological systems.

Stability and Reactivity

4-(4-Chlorophenyl)dihydrofuran-3(2H)-one is stable under recommended storage conditions (room temperature, dry environment) . It decomposes upon exposure to strong oxidizing agents, releasing carbon oxides and hydrogen chloride . Dust generation during handling poses a risk of respiratory irritation, necessitating controlled environments .

| Hazard Category | GHS Code | Statement | Precautionary Measures |

|---|---|---|---|

| Skin Irritation | H315 | Causes skin irritation | P264, P302+P352, P332+P313 |

| Eye Irritation | H319 | Causes serious eye irritation | P305+P351+P338, P337+P313 |

| Respiratory Irritation | H335 | May cause respiratory irritation | P261, P271, P304+P340 |

First-aid measures include rinsing affected skin or eyes with water for 15 minutes and seeking medical attention for persistent symptoms .

Exposure Controls

Engineering controls such as fume hoods and local exhaust ventilation are mandated to minimize inhalation risks . Personal protective equipment (PPE) requirements include nitrile gloves, lab coats, and safety goggles . No occupational exposure limits (OELs) have been established by OSHA or ACGIH .

Applications in Research and Development

Pharmaceutical Intermediates

Dihydrofuran derivatives are pivotal in synthesizing bioactive molecules, including antiviral and anticancer agents . The 4-chlorophenyl moiety may enhance binding affinity to target proteins, though specific studies on this compound’s efficacy are absent from public domains.

Agrochemical Synthesis

Chlorinated aromatics are frequently employed in pesticide development. While direct evidence is lacking, the compound’s structure suggests utility as a precursor in herbicidal or fungicidal formulations .

Regulatory and Disposal Considerations

Waste Management

Disposal must comply with local regulations, typically involving incineration at approved facilities . Contaminated packaging requires decontamination before recycling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume